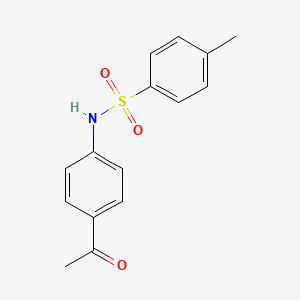

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide

Overview

Description

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is an organic compound with a complex structure that includes both acetyl and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-acetylphenylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is being investigated for its pharmacological properties. Its structure allows it to act as a pharmacophore in the development of new drugs targeting various diseases.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial effects against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. A study utilizing the broth microdilution method demonstrated promising results, particularly against resistant strains of bacteria.

Anti-inflammatory Properties

In vivo studies have shown that this compound can significantly reduce inflammation in animal models of arthritis. Its efficacy was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as an anti-inflammatory agent .

Anticancer Potential

Comprehensive screenings on various cancer cell lines revealed that this compound can inhibit cell growth significantly. For instance, it inhibited growth by up to 95% in certain leukemia models, indicating its potential application in anticancer therapies .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It is used as a building block for the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals.

Synthesis Procedures

The synthesis typically involves acylation reactions, where 4-methylbenzamide is reacted with 4-acetylphenyl chloride under specific conditions (e.g., using dichloromethane as a solvent and triethylamine as a base). The reaction generally yields 70-85% of the desired product.

Material Science

In material science, this compound is utilized in the synthesis of polymers and advanced materials. Its unique chemical properties contribute to enhanced thermal stability and mechanical strength in these materials.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial | Effective against resistant bacterial strains |

| Anti-inflammatory | Reduces inflammation comparable to NSAIDs | |

| Anticancer | Inhibits cancer cell growth by up to 95% | |

| Organic Synthesis | Intermediate for pharmaceuticals | Yields of 70-85% in acylation reactions |

| Material Science | Polymer synthesis | Enhances thermal stability and mechanical strength |

Case Studies

- Study on Antibacterial Activity : A research study evaluated synthesized sulfonamides derived from this compound against clinical isolates. Results indicated significant antibacterial activity, particularly against multi-drug resistant strains .

- Anti-inflammatory Assays : In vivo experiments assessed the compound's effects on arthritis models, showing substantial reductions in swelling and pain compared to standard treatments.

- Anticancer Screening : A detailed study on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation, marking it as a promising candidate for cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme-catalyzed reactions, leading to a decrease in the production of specific metabolites.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Acetylphenyl)-2-chloroacetamide

- N-(4-Acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of acetyl and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Biological Activity

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group attached to an acetylphenyl moiety and a methylbenzene component. This structure is crucial for its biological activity, as modifications in the sulfonamide and aromatic rings can significantly influence its pharmacological properties.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro tests against various human cancer cell lines, including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma), revealed notable cytotoxic effects with IC50 values ranging from 0.89 to 9.63 µg/mL .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 5.00 | Induction of apoptosis via caspase activation |

| HL-60 | 3.50 | Cell cycle arrest and mitochondrial depolarization |

| AGS | 2.00 | Activation of intrinsic apoptotic pathways |

The compound has been shown to induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Specifically, it activates caspases -8 and -9, leading to increased cell death rates at higher concentrations .

Synergistic Effects

Moreover, this compound has demonstrated synergistic effects when combined with γ-radiation against liver cancer cells (HEPG2). This suggests that the compound may enhance the efficacy of existing cancer treatments by improving their cytotoxicity .

The mechanisms underlying the anticancer effects of this compound involve multiple pathways:

- Mitochondrial Dysfunction : The compound induces mitochondrial membrane depolarization, which is associated with the initiation of apoptosis .

- Caspase Activation : Increased activity of caspases indicates that both intrinsic and extrinsic apoptotic pathways are activated in response to treatment .

- Cell Cycle Arrest : The compound effectively halts the cell cycle in various phases, contributing to its cytotoxic effects against cancer cells .

Toxicity Profile

While exploring its therapeutic potential, it is essential to consider the toxicity profile of this compound. Preliminary assessments indicate that it may cause skin irritation and is harmful if swallowed, necessitating careful handling during research and potential clinical applications .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on HEPG2 Cells : A study demonstrated that this compound significantly inhibited growth and induced apoptosis in HEPG2 liver cancer cells when tested at varying concentrations .

- Combination Therapy : Another study indicated that combining this sulfonamide derivative with conventional chemotherapeutics resulted in enhanced tumor suppression in murine models, suggesting its potential role as an adjunct therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for N-(4-Acetylphenyl)-4-methylbenzenesulfonamide?

Answer: The compound is synthesized via multicomponent reactions involving aryl aldehydes, malononitrile, and ammonium acetate in the presence of a sulfonamide precursor. For example, a catalytic process using This compound with benzaldehyde and malononitrile yields pyridine derivatives through a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. Reaction optimization includes heating at 90°C with 2 mol% catalyst (e.g., TQoxyTtriFA), achieving yields up to 88% .

Q. How is the crystal structure of this compound characterized?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks are resolved using programs like SHELXL. For example, related sulfonamides show V-shaped conformations with C–S–N–C torsion angles of ~67–70° and inter-ring dihedral angles of ~45–86°, validated via R-factor analysis (e.g., R = 0.058) .

Q. What spectroscopic techniques are used to confirm its structural identity?

Answer:

- NMR : H and C NMR identify acetyl, sulfonamide, and aromatic protons (e.g., acetyl peaks at ~2.5 ppm).

- FT-IR : Sulfonamide S=O stretches (~1350–1150 cm) and N–H bends (~3300 cm).

- Mass spectrometry : Molecular ion peaks (e.g., m/z 289 for the parent ion) .

Advanced Research Questions

Q. How can crystallographic refinement challenges in sulfonamide derivatives be addressed?

Answer: Use SHELXL’s latest features (post-2008 updates), including:

- Twinning refinement : For non-merohedral twinning (common in sulfonamides).

- Hydrogen-bond constraints : To resolve disorder in –NH groups.

- Validation tools : PLATON/CHECKCIF to flag outliers in bond lengths/angles. For example, Gelbrich et al. (2007) resolved ambiguities in 133 benzenesulfonamide structures using systematic validation .

Q. What computational methods elucidate reaction mechanisms involving this compound?

Answer:

- DFT calculations : Model intermediates (e.g., Knoevenagel adducts) and transition states in CVABO mechanisms .

- Molecular docking : Study interactions with biological targets (e.g., serine proteases) using AutoDock Vina or Schrödinger Suite .

- QSAR : Correlate substituent effects (e.g., acetyl vs. methoxy groups) with bioactivity .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Answer: Cross-validate using:

- Dynamic NMR : Detect conformational flexibility (e.g., rotational barriers in sulfonamide groups).

- SCXRD vs. PXRD : Confirm polymorphism or packing effects.

- Theoretical simulations : Compare DFT-optimized geometries with experimental bond lengths .

Q. What strategies optimize this compound derivatives for enzyme inhibition?

Answer:

- Substituent screening : Replace the acetyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance binding to enzyme active sites .

- Bioisosteric replacement : Swap the sulfonamide with carbamate or urea moieties.

- Kinetic assays : Measure IC values against α-glucosidase or acetylcholinesterase using spectrophotometric methods .

Q. Methodological Tables

Table 1 : Key Crystallographic Parameters for Related Sulfonamides

Table 2 : Synthetic Optimization for Pyridine Derivatives

| Catalyst | Temperature (°C) | Yield (%) | Key Intermediate |

|---|---|---|---|

| TQoxyTtriFA | 90 | 88 | Knoevenagel adduct |

| None | 90 | <10 | – |

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-3-9-15(10-4-11)20(18,19)16-14-7-5-13(6-8-14)12(2)17/h3-10,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXRFFCKWPPNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340337 | |

| Record name | N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5317-94-2 | |

| Record name | N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.